molecular formula C9H7F3N4 B1421030 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline CAS No. 1240526-22-0

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline

Cat. No. B1421030
CAS RN: 1240526-22-0
M. Wt: 228.17 g/mol
InChI Key: MJKHUEPKVZUTOB-UHFFFAOYSA-N
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Description

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is a versatile organic compound with wide-ranging applications in scientific research and industrial settings . It is derived from aniline, a compound found naturally in various substances .


Synthesis Analysis

The synthesis of this compound involves several steps. It has been used in the synthesis of 4-(trialkylmethyl)anilines . The intermediate was formed by a Pd-catalyzed coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula CF3C6H4NH2 . Its molecular weight is 161.12 .


Chemical Reactions Analysis

This compound has been used as a synthetic building block . It has been involved in various chemical reactions, including the synthesis of 4-(trialkylmethyl)anilines .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.483 , a boiling point of 83 °C , and a density of 1.283 g/mL at 25 °C .

Scientific Research Applications

Photoluminescent Copper(I) Complexes

  • Application : 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline has been used in the synthesis of photoluminescent copper(I) complexes. These complexes exhibit long-lived photoluminescence in different states, including solid, frozen glass, and fluid solutions, with colors ranging from yellow to red-orange【Manbeck, Brennessel, & Eisenberg (2011)】(source).

Electropolymer as a Building Block

  • Application : A 4-azidoaniline-based electropolymer, closely related to this compound, has been explored as a building block for functionalizing conductive surfaces. This electropolymer has been used to anchor ferrocene moieties on glassy carbon surfaces, demonstrating the compound's utility in electrochemical applications【Coates et al. (2012)】(source).

Synthesis of Antimicrobial Agents

  • Application : this compound has been utilized in the synthesis of new 1,2,3-triazolyl pyrazole derivatives. These compounds show potential as antimicrobial agents, with some exhibiting broad-spectrum antimicrobial activities and moderate to good antioxidant activities【Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla (2016)】(source).

Synthesis of Fluorinated 1,2,3-Triazoles

  • Application : The compound has been used in the synthesis of fluorinated 1,4,5-substituted 1,2,3-triazoles. This methodology provided highly regioselective products, demonstrating the compound's versatility in organic synthesis and potential in developing new chemical entities【Shen, Han, Huang, Chen, & Guo (2015)】(source).

Development of Energetic Materials

  • Application : this compound has been incorporated into the synthesis of dense stable energetic materials. The derivatives of this compound, especially when fluorinated, have shown promise as components in high-energy materials due to their thermal stability and insensitivity to impact【Garg & Shreeve (2011)】(source).

Safety and Hazards

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is considered hazardous. It is toxic if swallowed, causes serious eye damage, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-[5-(trifluoromethyl)triazol-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)8-5-14-15-16(8)7-3-1-6(13)2-4-7/h1-5H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKHUEPKVZUTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=CN=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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